6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes involved in cancer progression. This compound is characterized by a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form the intermediate 3,6-dichloropyridazine hydrazone. This intermediate then undergoes cyclization with formic acid to yield the desired triazolo[4,3-b]pyridazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically involves stringent control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like c-Met and Pim-1, which are implicated in cancer.
Biological Studies: The compound is used to investigate cellular pathways and mechanisms of action in cancer cells.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups, which may affect its binding affinity and specificity.
7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
6-bromo-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Substitution of chlorine with bromine can change its chemical properties and interactions with biological targets.
Uniqueness
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which enhances its ability to inhibit certain kinases more effectively than its analogs. The presence of both chlorine and methyl groups contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
23069-70-7 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.